molecular formula C14H11NO2 B103855 3,5-Diphenyl-1,4,2-dioxazole CAS No. 16192-53-3

3,5-Diphenyl-1,4,2-dioxazole

Cat. No. B103855
CAS RN: 16192-53-3
M. Wt: 225.24 g/mol
InChI Key: NSICGLKWGMZESG-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,4,2-dioxazole, commonly known as PPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic aromatic organic molecule that consists of two benzene rings and a dioxazole ring.

Mechanism Of Action

The mechanism of action of PPO is not well understood, but it is believed to involve the formation of an excited state upon absorption of light. This excited state can then undergo energy transfer to other molecules, leading to fluorescence or energy conversion.

Biochemical And Physiological Effects

PPO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a promising candidate for biological applications.

Advantages And Limitations For Lab Experiments

PPO has several advantages as a fluorescent probe, including its high quantum yield, photostability, and low toxicity. However, it also has limitations, including its relatively low fluorescence lifetime and sensitivity to pH changes.

Future Directions

There are several future directions for the study of PPO. One potential application is the development of PPO-based sensors for the detection of various analytes, including pH, metal ions, and biomolecules. Another potential application is the use of PPO in organic light-emitting diodes (OLEDs) for display and lighting applications. Further studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.
Conclusion:
In conclusion, PPO is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. The synthesis method is relatively simple, and the compound has been shown to be non-toxic and non-carcinogenic in animal studies. Future studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.

Synthesis Methods

PPO can be synthesized through a variety of methods, including the reaction of 2-aminophenol with benzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of benzaldehyde with o-phenylenediamine in the presence of acetic acid and sodium acetate. Both methods yield PPO in high purity and yield.

Scientific Research Applications

PPO has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. PPO has been used as a fluorescent probe in biological imaging due to its high quantum yield and photostability. PPO has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light-harvesting properties.

properties

CAS RN

16192-53-3

Product Name

3,5-Diphenyl-1,4,2-dioxazole

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3,5-diphenyl-1,4,2-dioxazole

InChI

InChI=1S/C14H11NO2/c1-3-7-11(8-4-1)13-15-17-14(16-13)12-9-5-2-6-10-12/h1-10,14H

InChI Key

NSICGLKWGMZESG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3

synonyms

3,5-Diphenyl-1,4,2-dioxazole

Origin of Product

United States

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